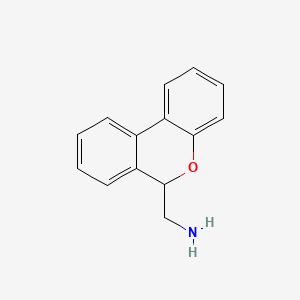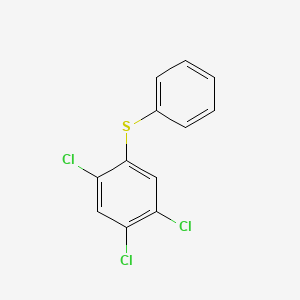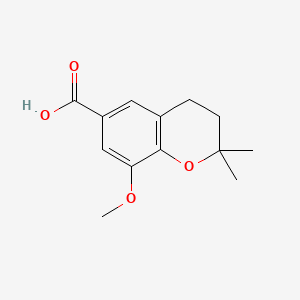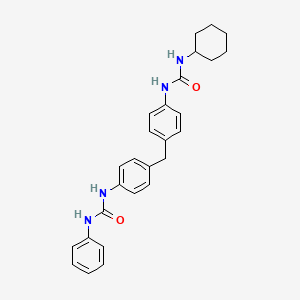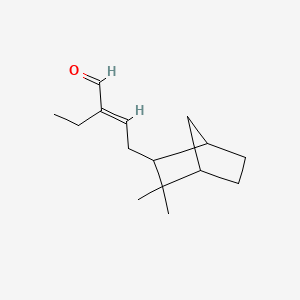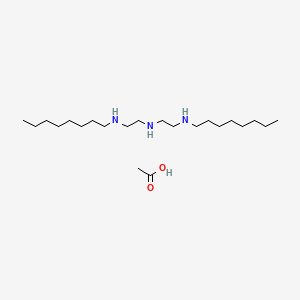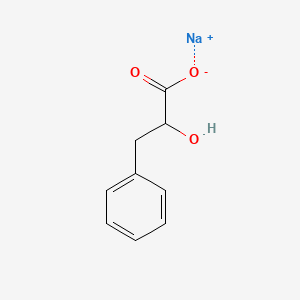
Benzenesulfonic acid, 2,4-dichloro-5-(4-chloro-3-sulfobenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 2,4-dichloro-5-(4-chloro-3-sulfobenzoyl)- is an organosulfur compound. It is a derivative of benzenesulfonic acid, characterized by the presence of chlorine and sulfonyl groups attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2,4-dichloro-5-(4-chloro-3-sulfobenzoyl)- typically involves the sulfonation of benzene derivatives. The process begins with the chlorination of benzene to introduce chlorine atoms at specific positions on the benzene ring. This is followed by the sulfonation reaction, where concentrated sulfuric acid is used to introduce the sulfonic acid group .
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation processes. The reaction conditions are carefully controlled to ensure the desired substitution pattern on the benzene ring. The use of catalysts and specific reaction temperatures are crucial to achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2,4-dichloro-5-(4-chloro-3-sulfobenzoyl)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl chlorides and reduction to form sulfonamides.
Nucleophilic Substitution: This reaction involves the replacement of a leaving group on the benzene ring with a nucleophile.
Common Reagents and Conditions
Sulfuric Acid: Used in sulfonation reactions to introduce sulfonic acid groups.
Phosphorus Pentachloride: Used to convert sulfonic acids to sulfonyl chlorides.
Nitric Acid: Used in nitration reactions to introduce nitro groups on the benzene ring.
Major Products Formed
Sulfonyl Chlorides: Formed from the oxidation of sulfonic acids.
Sulfonamides: Formed from the reduction of sulfonic acids.
Nitrobenzenes: Formed from the nitration of benzene derivatives.
Scientific Research Applications
Benzenesulfonic acid, 2,4-dichloro-5-(4-chloro-3-sulfobenzoyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 2,4-dichloro-5-(4-chloro-3-sulfobenzoyl)- involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity . The chlorine atoms on the benzene ring can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: The parent compound, lacking the chlorine and additional sulfonic acid groups.
p-Toluenesulfonic Acid: A derivative with a methyl group instead of chlorine atoms.
Sulfanilic Acid: Contains an amino group instead of chlorine atoms.
Uniqueness
The combination of these functional groups allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
129570-59-8 |
|---|---|
Molecular Formula |
C13H7Cl3O7S2 |
Molecular Weight |
445.7 g/mol |
IUPAC Name |
2,4-dichloro-5-(4-chloro-3-sulfobenzoyl)benzenesulfonic acid |
InChI |
InChI=1S/C13H7Cl3O7S2/c14-8-2-1-6(3-11(8)24(18,19)20)13(17)7-4-12(25(21,22)23)10(16)5-9(7)15/h1-5H,(H,18,19,20)(H,21,22,23) |
InChI Key |
QHBAZJOVJSXQSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)O)S(=O)(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


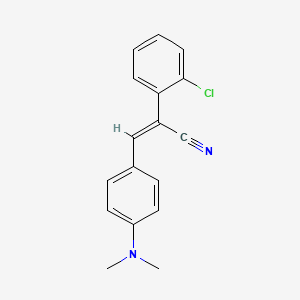
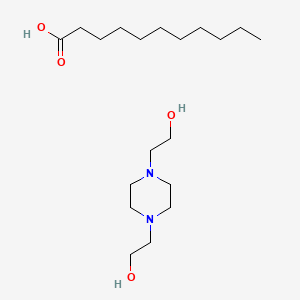
![[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane](/img/structure/B12679151.png)
